molecular formula C18H21NOS B2584849 N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide CAS No. 1324548-12-0

N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide

Cat. No. B2584849
CAS RN: 1324548-12-0
M. Wt: 299.43
InChI Key: SAXGBSWLUMHOBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide” involves various strategies. For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides . Another method involves the synthesis of thiophene derivatives by heterocyclization of various substrates .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” include asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins .

Scientific Research Applications

Synthesis and Functionalization of Cyclopropanes

Cyclopropane Synthesis : Research has been conducted on efficient, stereoselective synthesis methods for creating functionalized cyclopropanes. For example, Tanaka et al. (1987) described a method for producing cyclopropanes with high stereoselectivity by treating certain propanamides with butyllithium, showcasing the versatility of cyclopropane derivatives in synthesis (Tanaka, Minami, & Kaji, 1987).

Chiral Auxiliary and Protecting Groups : The use of chiral auxiliaries in cyclopropanation of alkenylboronic esters demonstrates another dimension of cyclopropane chemistry. These processes enable selective transformations and are pivotal in the synthesis of boron-containing functionalized bicyclopropanes, which are valuable in medicinal chemistry (Luithle & Pietruszka, 2000).

Catalysts and Reaction Conditions

Sulfur-containing Palladacycles : Sulfur-containing compounds, including palladacycles derived from benzylic tert-butyl thioethers, have been identified as excellent catalyst precursors for Suzuki cross-coupling reactions. This illustrates the utility of sulfur and cyclopropane derivatives in facilitating chemical reactions under mild conditions (Zim, Gruber, Ebeling, Dupont, & Monteiro, 2000).

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic processing . These interactions can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolic processing of other compounds . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, which can affect the overall impact of the compound over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cell signaling. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolic processing . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s biological activity and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be affected by its affinity for specific cellular components or its ability to bind to certain proteins. Understanding the transport and distribution of the compound is important for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-17(15-6-4-3-5-7-15)18(20)19(16-8-9-16)12-14-10-11-21-13-14/h3-7,10-11,13,16-17H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXGBSWLUMHOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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